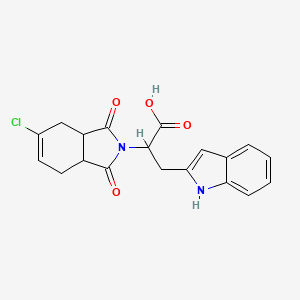![molecular formula C26H31NO4S B4083994 N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4083994.png)
N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide
Overview
Description
N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the late 1990s and has since been used in scientific research to better understand the role of dopamine receptors in the brain and their potential therapeutic applications.
Mechanism of Action
N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide acts as a selective antagonist of the dopamine D4 receptor, which is primarily located in the prefrontal cortex and limbic system of the brain. By blocking the activity of this receptor, N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide can modulate dopamine signaling and affect various physiological and behavioral processes, including cognition, emotion, and reward.
Biochemical and Physiological Effects:
Studies have shown that N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide can modulate various physiological and biochemical processes in the brain, including neurotransmitter release, neuronal firing, and gene expression. Additionally, N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide has been shown to affect various behavioral processes, such as attention, memory, and motivation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide is its selectivity for the dopamine D4 receptor, which allows for more specific and targeted studies of this receptor's role in various physiological and pathological conditions. However, one limitation of N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide is its potential off-target effects on other dopamine receptors, which can complicate the interpretation of experimental results.
Future Directions
Future research on N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide and other dopamine D4 receptor antagonists could focus on several areas, including the development of more selective and potent compounds, the investigation of their potential therapeutic applications in various neurological and psychiatric disorders, and the elucidation of the molecular mechanisms underlying their effects on dopamine signaling and behavior. Additionally, studies could explore the potential use of N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide as a research tool for investigating the role of dopamine D4 receptors in various animal models of disease.
Scientific Research Applications
N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide has been extensively used in scientific research to study the role of dopamine D4 receptors in various physiological and pathological conditions. For instance, it has been shown to be effective in reducing the symptoms of schizophrenia, a disorder characterized by abnormal dopamine signaling in the brain. Additionally, N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide has been used to investigate the potential therapeutic applications of dopamine D4 receptor antagonists in the treatment of drug addiction and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
N-[3-(2-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)propyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO4S/c1-19(2)31-22-13-11-21(12-14-22)24(25-7-5-6-8-26(25)30-4)17-18-27-32(28,29)23-15-9-20(3)10-16-23/h5-16,19,24,27H,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNIJPQQDKJTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=C(C=C2)OC(C)C)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propyl}-4-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-({[(5-{1-[(4-chlorobenzoyl)amino]ethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4083914.png)

![2-chloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide](/img/structure/B4083944.png)
![1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4083956.png)
![7-(difluoromethyl)-N-(2-methoxyethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4083964.png)
![1-[4-(4-methoxyphenyl)-1-piperazinyl]-3-phenoxy-2-propanol dihydrochloride](/img/structure/B4083970.png)
![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4083977.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4083980.png)
![ethyl 2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}-3-oxobutanoate](/img/structure/B4083987.png)
![2-(1-adamantyl)-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B4084001.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,5-dimethyl-1-piperidinyl)acetamide](/img/structure/B4084002.png)

![2-(1H-benzimidazol-1-yl)-1-[(2-methylphenoxy)methyl]ethyl acetate](/img/structure/B4084016.png)
![ethyl 1-{[(4-anilinophenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4084019.png)